

The Molecular Architecture of Caspase-8: A Technical Guide for Drug Discovery

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Compound of Interest

Compound Name: CASP8

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Caspase-8 (**CASP8**) is a critical initiator enzyme in the intricate signaling cascades that govern programmed cell death, or apoptosis. As a cysteine-aspartic protease, it plays a pivotal role in the extrinsic apoptotic pathway and has emerged as a key regulator at the crossroads of cell survival and necroptosis. Its complex molecular structure, activation mechanism, and involvement in multiprotein signaling complexes make it a compelling target for therapeutic intervention in a range of diseases, from cancer to autoimmune disorders. This guide provides an in-depth examination of the molecular structure of **CASP8**, tailored for researchers, scientists, and drug development professionals.

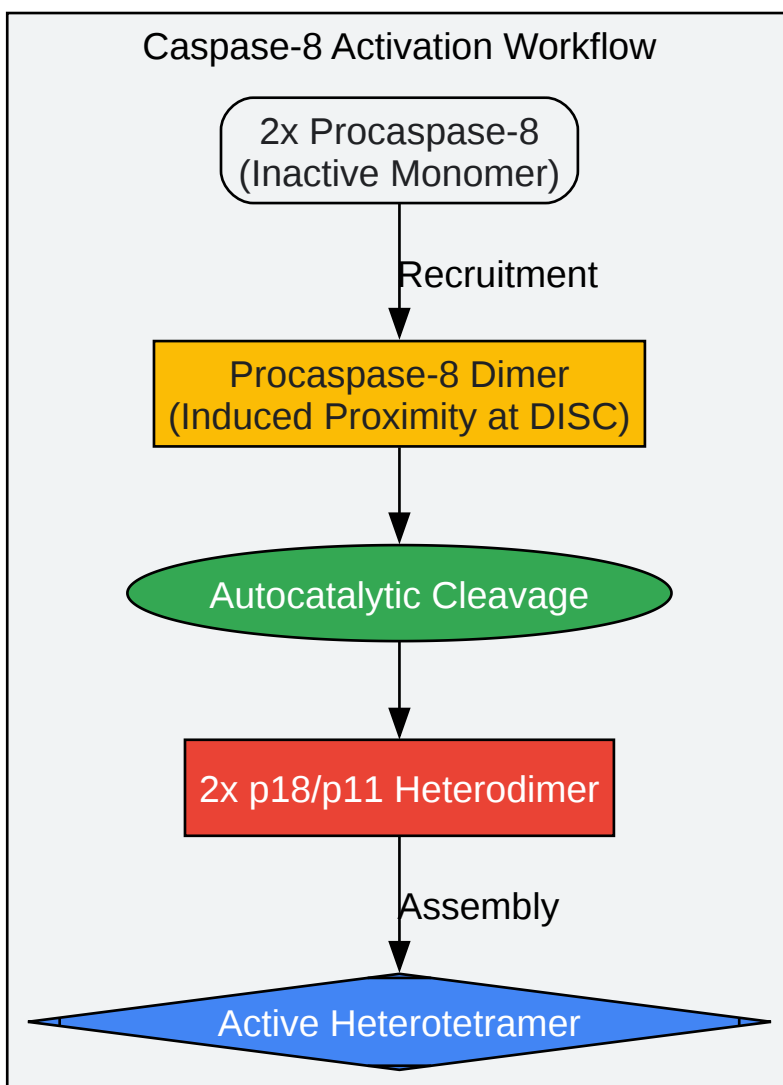
Molecular Architecture of the Caspase-8 Zymogen

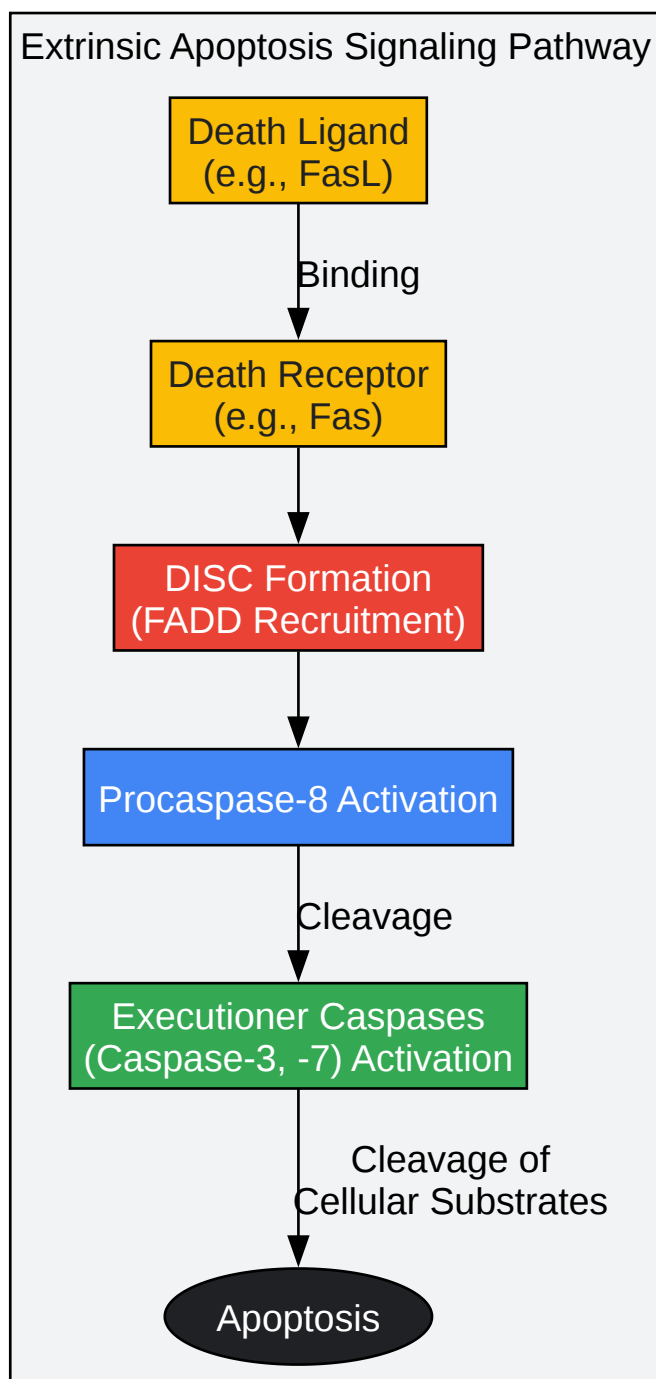
Like other caspases, Caspase-8 is synthesized as an inactive zymogen, procaspase-8, with a molecular weight of approximately 55 kDa.^[1] This precursor form prevents unwanted proteolytic activity within the cell. The architecture of procaspase-8 is modular, consisting of three primary domains that are essential for its regulation and function.

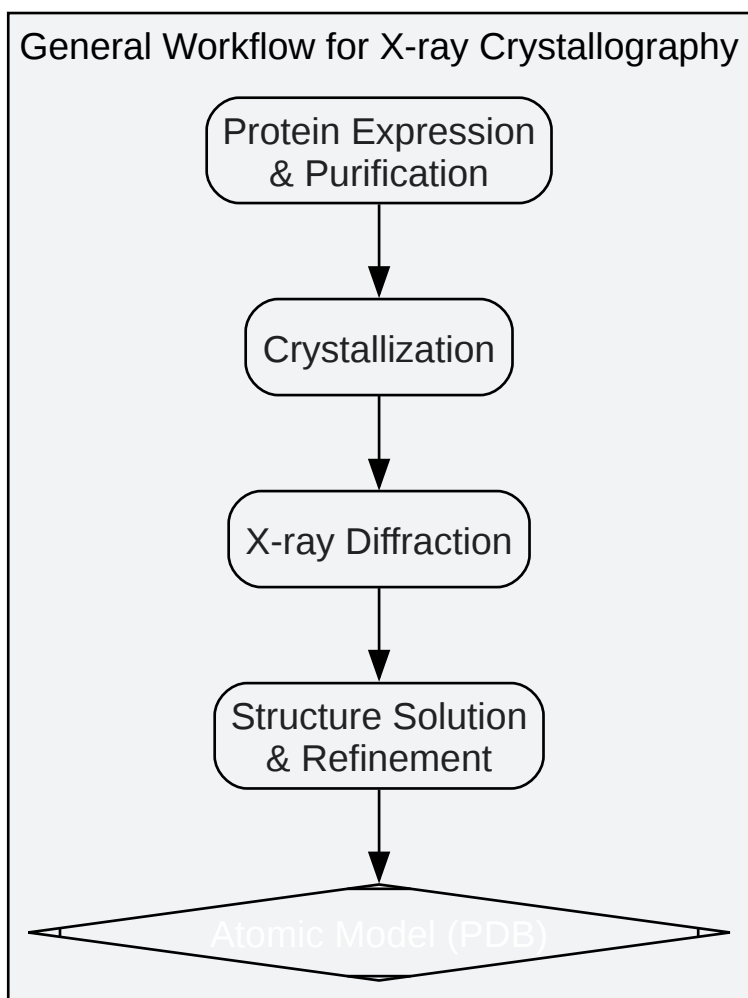
- **N-Terminal Prodomain:** This region contains two tandem Death Effector Domains (DEDs). The DEDs are crucial protein-protein interaction motifs that facilitate the recruitment of procaspase-8 to upstream adaptor proteins, most notably FADD (Fas-Associated Death Domain), within the Death-Inducing Signaling Complex (DISC).^{[2][3]} This recruitment is the initial and indispensable step for its activation in the extrinsic pathway.
- **Large Catalytic Subunit (p18):** Following the prodomain, this subunit contains the catalytic machinery of the enzyme.

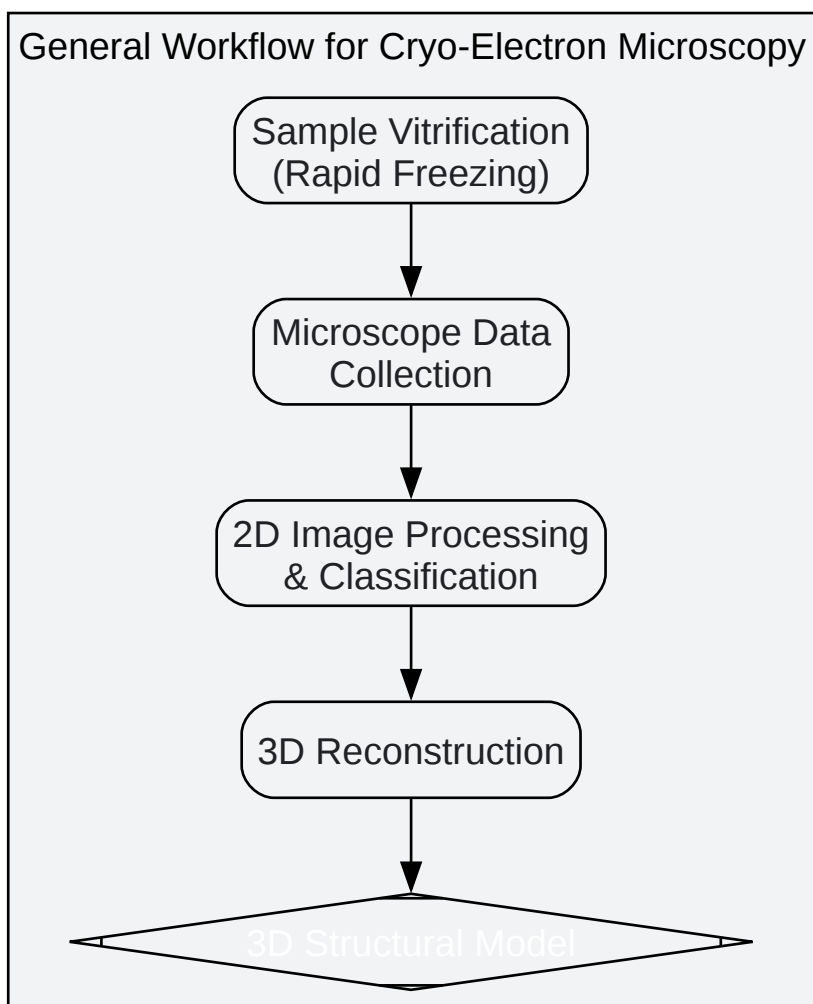
- Small Catalytic Subunit (p11): This is the C-terminal subunit.

Upon activation, the prodomain is cleaved, and the catalytic domain is further processed into the p18 and p11 subunits, which then assemble into the active enzyme.[4]









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